N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
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Overview
Description
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an iodine atom at the 3-position and a phenoxy group substituted with three methyl groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone:
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted phenyl derivatives.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The iodine atom and phenoxyacetamide backbone allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- N-(3-chlorophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- N-(3-fluorophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
Comparison:
Uniqueness: The presence of the iodine atom in N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide provides unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs.
Reactivity: The iodine atom is more reactive in substitution reactions compared to bromine, chlorine, and fluorine, making it a versatile intermediate in organic synthesis.
Applications: While all these compounds may have similar applications, the specific properties of the iodine-substituted compound can make it more suitable for certain reactions and applications.
Properties
IUPAC Name |
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-11-7-13(3)16(8-12(11)2)21-10-17(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKATXFTQWDGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=CC=C2)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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